Aconitinum
Overview
Description
This compound is notorious for its potent toxic properties and has been used historically in traditional medicine, as well as in more nefarious applications such as poison . Aconitinum is a C19-norditerpenoid alkaloid, characterized by its complex molecular structure and significant biological activity .
Preparation Methods
The preparation of aconitinum involves the extraction and purification of the alkaloid from the roots of Aconitum plants. Traditional methods include the use of ethanol or methanol as solvents to extract the alkaloid, followed by purification through techniques such as high-performance liquid chromatography (HPLC) . Industrial production methods are less common due to the compound’s toxicity, but they generally follow similar extraction and purification protocols, ensuring the removal of impurities and other alkaloids .
Chemical Reactions Analysis
Aconitinum undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more stable derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into less toxic derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions, particularly at the ester and hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aconitine N-oxide, while reduction can yield dihydroaconitine .
Scientific Research Applications
Aconitinum has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of alkaloids and their interactions with various reagents.
Mechanism of Action
Aconitinum exerts its effects primarily by interacting with voltage-dependent sodium-ion channels in excitable tissues such as neurons and cardiac muscle . By binding to these channels, this compound prevents their inactivation, leading to prolonged depolarization and increased sodium ion influx . This action disrupts normal cellular function, resulting in the compound’s potent toxic effects .
Comparison with Similar Compounds
Aconitinum is part of a broader class of diterpenoid alkaloids, which includes compounds such as:
Mesaconitine: Similar in structure but with different pharmacological properties.
Hypoaconitine: Another toxic alkaloid with distinct biological activity.
Methyllycaconitine: Known for its effectiveness against multi-drug resistant cancers.
Compared to these compounds, this compound is unique due to its specific interaction with sodium-ion channels and its historical significance in both medicine and toxicology .
Properties
IUPAC Name |
[8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBVAOIAHNAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302-27-2 | |
Record name | Aconitine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Feasible Synthetic Routes
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